

A Comparative Spectroscopic Analysis of 3-Pyrrolidinone and Its Derivatives

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Compound of Interest

Compound Name: 3-Pyrrolidinone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-pyrrolidinone** and its derivatives, **N-Boc-3-pyrrolidinone**, **N-acetyl-3-pyrrolidinone**, and **N-methyl-3-pyrrolidinone**. The data presented is intended to aid in the identification, characterization, and analysis of these compounds in research and drug development settings.

Introduction

The **3-pyrrolidinone** scaffold is a key structural motif in many biologically active compounds. Its derivatives have shown a wide range of activities, including roles as inhibitors of NF-κB-inducing kinase (NIK), which is implicated in inflammatory and autoimmune diseases.^{[1][2][3][4]} A thorough understanding of the spectroscopic properties of these molecules is essential for their synthesis, characterization, and the elucidation of their structure-activity relationships. This guide presents a comparative analysis of **3-pyrrolidinone** and three of its N-substituted derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-pyrrolidinone** and its derivatives.

¹H NMR Spectroscopy

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of **3-Pyrrolidinone** and Derivatives.

Compound	H2	H4	H5	N-substituent	Solvent
3-Pyrrolidinone	3.29 (s)	2.56 (t)	3.12 (t)	-	CDCl_3
N-Boc-3-pyrrolidinone[5]	3.96 (s)	2.60 (t)	3.69 (t)	1.47 (s)	CDCl_3
N-acetyl-3-pyrrolidinone*[6]	3.9 (t)	2.6 (t)	3.6 (t)	2.1 (s)	CDCl_3
N-methyl-3-pyrrolidinone*	~2.9 (m)	~2.4 (m)	~3.1 (m)	~2.4 (s)	CDCl_3
*					

Note: Data for N-acetyl-2-pyrrolidone is used as a close analog. *Note: Data for 1-methyl-3-pyrrolidinol is used as a close analog.[7] Chemical shifts are approximate and based on the provided spectrum.

^{13}C NMR Spectroscopy

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) of **3-Pyrrolidinone** and Derivatives.

Compound	C2	C3	C4	C5	N-substituent	Solvent
3-Pyrrolidinone	53.3	216.5	37.8	44.9	-	CDCl ₃
N-Boc-3-pyrrolidinone	50.1	206.8	40.1	44.8	28.4 (CH ₃), 80.4 (C)	CDCl ₃
N-acetyl-3-pyrrolidinone*	44.9	208.0	38.0	45.0	23.0 (CH ₃), 170.0 (C=O)	CDCl ₃
N-methyl-3-pyrrolidinone**[4][8]	~65	~215	~40	~58	~42	CDCl ₃

Note: Predicted data based on known shifts of related structures. *Note: Data for 1-methyl-3-pyrrolidinol is used as a close analog. Chemical shifts are approximate and based on the provided spectrum.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹) of **3-Pyrrolidinone** and Derivatives.

Compound	C=O (ketone)	C=O (amide/carbamate)	N-H / C-H
3-Pyrrolidinone	~1740	-	~3300 (N-H), ~2900 (C-H)
N-Boc-3-pyrrolidinone	~1750	~1700	~2980 (C-H)
N-acetyl-3-pyrrolidinone*[9]	~1755	~1695	~2950 (C-H)
N-methyl-3-pyrrolidinone**[10][11]	~1745	-	~2950 (C-H)

Note: Data for N-acetyl-2-pyrrolidone is used as a close analog. *Note: Data for N-methyl-2-pyrrolidone is used as a close analog.

Mass Spectrometry

Table 4: Key Mass Spectrometry Fragments (m/z) of **3-Pyrrolidinone** and Derivatives.

Compound	[M] ⁺	Key Fragments
3-Pyrrolidinone	85	56, 41, 28
N-Boc-3-pyrrolidinone	185	129, 84, 57
N-acetyl-3-pyrrolidinone*[12]	127	84, 70, 43
N-methyl-3-pyrrolidinone**[13]	99	70, 56, 42

Note: Data for N-acetyl-2-pyrrolidone is used as a close analog. *Note: Data for N-methyl-2-pyrrolidone is used as a close analog.

UV-Vis Spectroscopy

The UV-Vis spectra of these compounds are characterized by a weak $n \rightarrow \pi^*$ transition of the ketone carbonyl group.

Table 5: UV-Vis Absorption Maxima (λ_{\max}) of **3-Pyrrolidinone** and Derivatives.

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent
3-Pyrrolidinone	~280-300	Low	Ethanol
N-Boc-3-pyrrolidinone	~280-300	Low	Ethanol
N-acetyl-3-pyrrolidinone	~280-300	Low	Ethanol
N-methyl-3-pyrrolidinone* [14]	~280-330	Low	NMP

Note: Data for N-methyl-2-pyrrolidone is used as a close analog, showing a broad absorption in this region.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands). Proton decoupling is applied to simplify the spectrum.

ATR-FTIR Spectroscopy

- Sample Preparation: For solid samples, place a small amount of the powder directly onto the ATR crystal. For liquid or oily samples, place a single drop on the crystal.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.

- Sample Spectrum Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph.
- Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each fragment is measured, and a mass spectrum is generated.

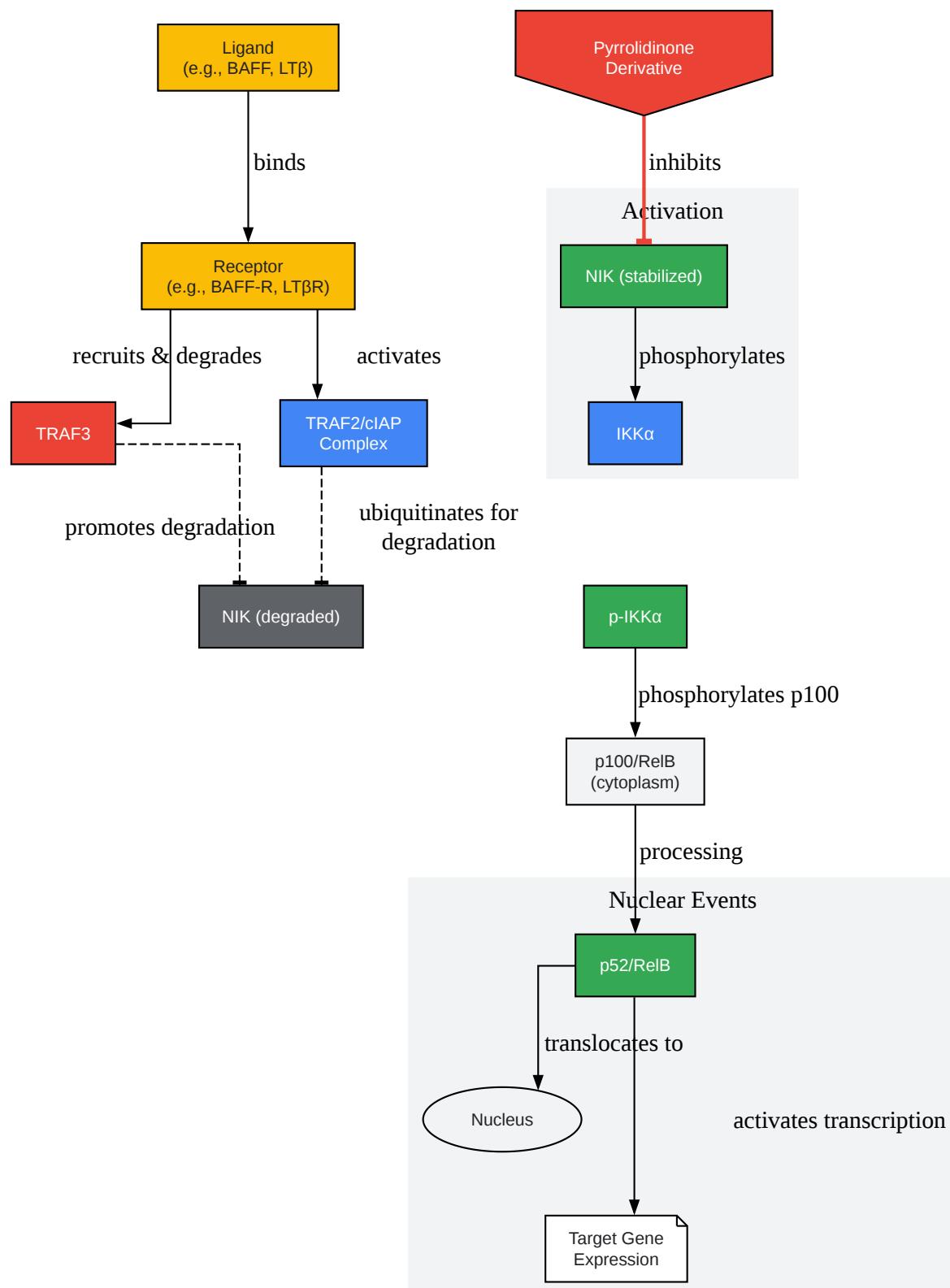
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_{max} .
- Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
- Sample Measurement: Record the absorbance spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Signaling Pathway and Experimental Workflow

NIK-Mediated NF-κB Signaling Pathway

Pyrrolidinone derivatives have been identified as inhibitors of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This pathway is crucial in immune responses and its dysregulation is associated with inflammatory and autoimmune diseases. The following diagram illustrates the non-canonical NF-κB pathway and the point of inhibition by pyrrolidinone derivatives.

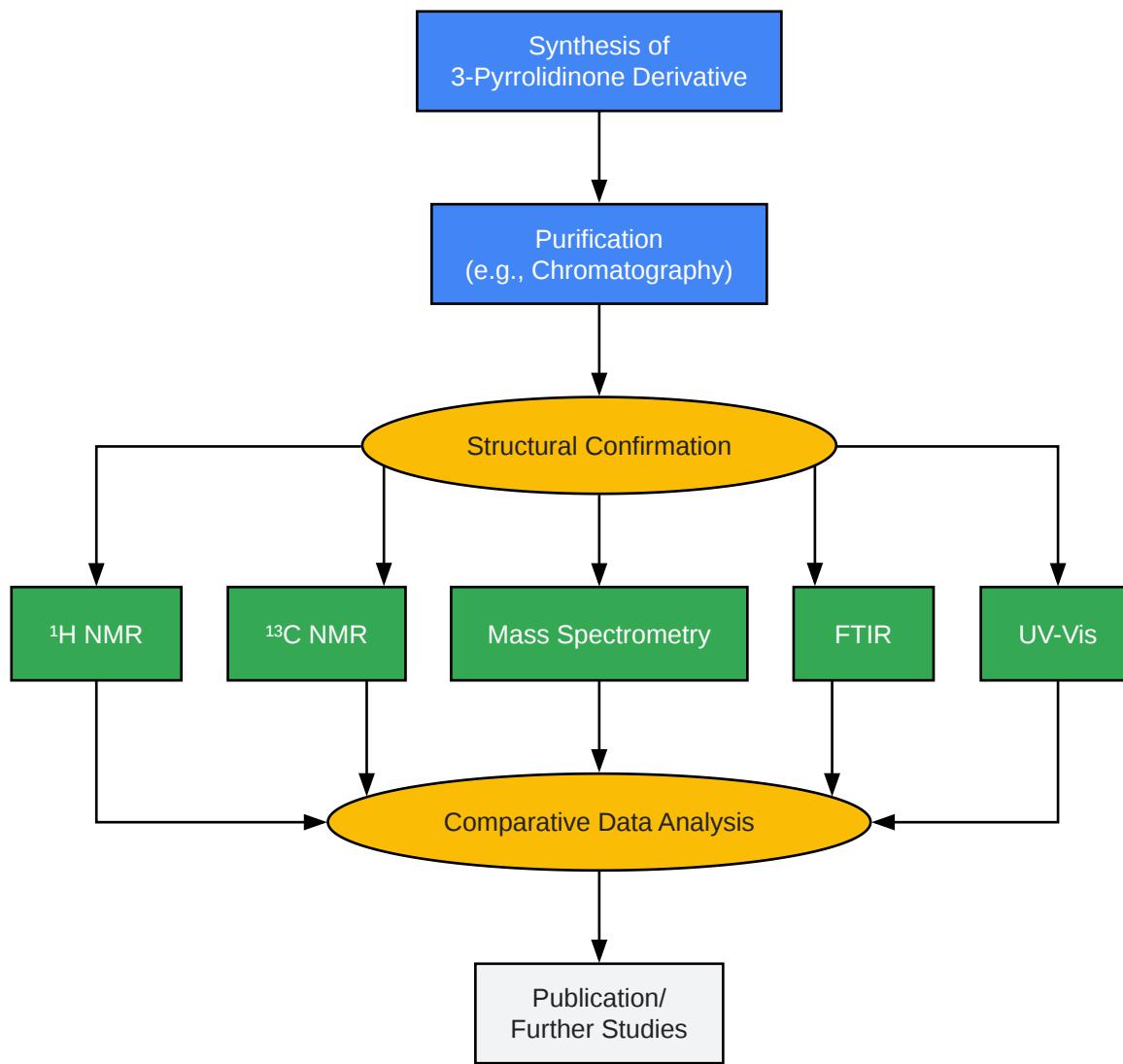


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NIK-Mediated Non-Canonical NF-κB Signaling Pathway

General Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a novel **3-pyrrolidinone** derivative.



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Workflow for Spectroscopic Characterization

Conclusion

This guide provides a comparative overview of the key spectroscopic features of **3-pyrrolidinone** and several of its N-substituted derivatives. The tabulated data and experimental protocols offer a valuable resource for researchers in the fields of medicinal

chemistry, drug discovery, and analytical chemistry. The visualization of the NIK-mediated NF- κ B signaling pathway highlights a relevant biological context for these compounds and provides a basis for further investigation into their mechanism of action. By understanding the distinct spectroscopic signatures of these molecules, scientists can more effectively design, synthesize, and characterize novel **3-pyrrolidinone** derivatives with potential therapeutic applications.

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